molecular formula C25H21N3O3S2 B2638506 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 312526-21-9

2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2638506
CAS No.: 312526-21-9
M. Wt: 475.58
InChI Key: DLFOKDWZMHYSHH-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a naphtho[1,2-d][1,3]thiazole moiety, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the naphtho[1,2-d][1,3]thiazole moiety. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain biological targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides. Compared to these compounds, 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is unique due to its combined structural features, which may confer distinct biological activities and properties. Some similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-11,13-14,28H,12,15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOKDWZMHYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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